molecular formula C9H11NO2 B14634852 2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester CAS No. 56125-93-0

2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester

Cat. No.: B14634852
CAS No.: 56125-93-0
M. Wt: 165.19 g/mol
InChI Key: NTOQKCHMWUYMOV-UHFFFAOYSA-N
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Description

2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₁NO₂. This compound is characterized by a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest in the field of drug discovery due to its unique structure and potential pharmacological properties .

Preparation Methods

The synthesis of 2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. The reaction conditions often involve the use of nucleophiles and catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester involves its interaction with molecular targets and pathways within biological systems. The compound’s nitrogen-containing heterocycle allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure and the presence of both nitrogen and diene functionalities, which contribute to its distinct chemical and pharmacological properties.

Properties

CAS No.

56125-93-0

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 2-azabicyclo[3.2.1]octa-3,6-diene-2-carboxylate

InChI

InChI=1S/C9H11NO2/c1-12-9(11)10-5-4-7-2-3-8(10)6-7/h2-5,7-8H,6H2,1H3

InChI Key

NTOQKCHMWUYMOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=CC2CC1C=C2

Origin of Product

United States

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